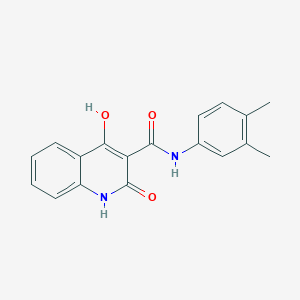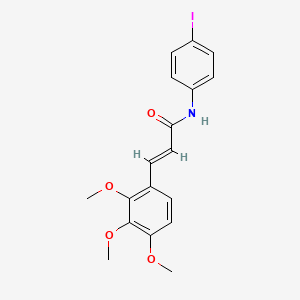
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide, also known as ITA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ITA is a synthetic compound that was first synthesized in 2007 by researchers at the University of Illinois. Since then, ITA has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Polymerization and Monomer Applications
N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide has been explored in the context of polymerization and as a monomer for preparing hydrophobically modified polyacrylamide, utilized in applications like enhanced oil recovery. The iodine substitution in its structure enables further modification reactions, making it a versatile compound for chemical engineering and materials science. Studies demonstrate the synthesis of this compound through the Ritter reaction and its successful polymerization, though with indications of a specific iodine transfer polymerization mechanism due to the need for large amounts of radical initiator (Huang et al., 2019).
Corrosion Inhibition
Derivatives of acrylamide, including structures similar to this compound, have shown potential as corrosion inhibitors for metals in acidic environments. Their effectiveness has been demonstrated through chemical and electrochemical methods, offering protective capabilities for materials like copper against corrosion in nitric acid solutions. These findings highlight the compound's potential in industrial applications, particularly in metal processing and preservation (Abu-Rayyan et al., 2022).
Biomedical Research
N-(4-nitrophenyl)acrylamide, a compound with structural similarities to this compound, has been synthesized and characterized for its potential in biomedical research. Its interactions with nucleic acid bases and specific receptors, along with its cytotoxicity on cancer cell lines, have been thoroughly investigated, suggesting its applicability in the field of medical and pharmaceutical research (Tanış et al., 2019).
Material Science and Engineering
The compound and its derivatives find applications in material science, particularly in the synthesis and characterization of novel materials with specific properties like thermal stability and dielectric characteristics. Studies focus on the synthesis of monomers and polymers derived from acrylamide, characterizing them for potential applications in fields like orthopedics, dental implants, and other medical areas as biomaterials. The exploration of these materials' thermal and dielectric properties signifies their importance in developing advanced materials for various industrial and medical applications (Gurgenc & Biryan, 2020).
Propriétés
IUPAC Name |
(E)-N-(4-iodophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO4/c1-22-15-10-4-12(17(23-2)18(15)24-3)5-11-16(21)20-14-8-6-13(19)7-9-14/h4-11H,1-3H3,(H,20,21)/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBMCIIMGKRDOE-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)I)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)I)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2403455.png)

![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2403459.png)
![N-[(Z)-2-(4-tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-fluoroaniline](/img/structure/B2403460.png)

![8-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2403464.png)
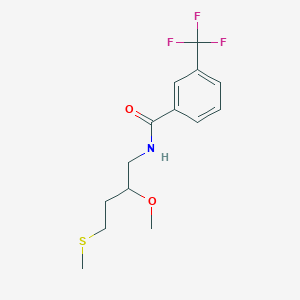

![3-[[1-(4-Chlorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2403467.png)
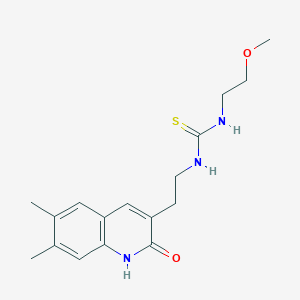
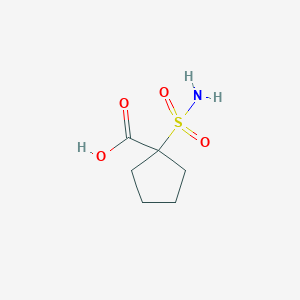
![N-(2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2403474.png)

